molecular formula C7H3Br2N5O2 B3037324 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine CAS No. 477860-59-6

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine

Cat. No.: B3037324
CAS No.: 477860-59-6
M. Wt: 348.94 g/mol
InChI Key: PWTRPILBGVVNRN-UHFFFAOYSA-N
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Description

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with bromine atoms and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 3-nitropyridine under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like sodium tert-pentoxide. The reaction is carried out under an inert atmosphere, often nitrogen, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include substituted triazole derivatives, aminopyridine derivatives, and oxidized pyridine compounds. These products have diverse applications in various fields of research .

Scientific Research Applications

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The nitropyridine moiety can participate in redox reactions, influencing the compound’s overall reactivity. These interactions are crucial for its applications in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    3,5-dibromo-1H-1,2,4-triazole: A precursor in the synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine.

    3-bromo-1H-1,2,4-triazole: Another triazole derivative with similar reactivity but different substitution patterns.

    2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone: A related compound with a phenyl group instead of a nitropyridine moiety.

Uniqueness

This compound is unique due to the presence of both bromine-substituted triazole and nitropyridine groups. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis, material science, and pharmaceutical research .

Properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N5O2/c8-6-11-7(9)13(12-6)5-4(14(15)16)2-1-3-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTRPILBGVVNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=NC(=N2)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine

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